Spiro[2.6]nonan-4-one
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems are of considerable importance in contemporary organic chemistry due to their unique three-dimensional structures and the resulting properties. ontosight.airesearchgate.net This distinct spatial arrangement allows for enhanced interaction with biological targets, making them valuable scaffolds in drug discovery and medicinal chemistry. numberanalytics.comresearchgate.netbohrium.com The rigidity and defined conformation of spirocycles can lead to improved metabolic stability and solubility of drug candidates. ontosight.ai
Furthermore, the unique architecture of spiro compounds facilitates their use in materials science, where their specific optical and electronic properties are harnessed for the development of novel materials. numberanalytics.comontosight.ai The synthesis of these complex structures also presents an intriguing challenge, driving the development of new synthetic methodologies in organic chemistry. ontosight.ai
Structural Characteristics of Spiro[2.6]nonan-4-one
This compound possesses a molecular formula of C9H14O and a molecular weight of 138.21 g/mol . nih.govmolport.com Its structure is defined by a spiro linkage between a cyclopropane (B1198618) ring and a cycloheptanone (B156872) ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5743-85-1 |
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| InChI | InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 |
| InChIKey | IARUQYVDPDQGHY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)C2(CC1)CC2 |
| Data sourced from PubChem. nih.govuni.lu |
The spiro atom in this compound is a quaternary carbon atom, as it is bonded to four other carbon atoms, two from each ring. wikipedia.org This spiro center is a key determinant of the molecule's three-dimensional shape. numberanalytics.com The presence of the spiro atom can lead to axial chirality, even in the absence of traditional chiral centers with four different substituents. wikipedia.org The stereochemistry of spiro compounds is complex, with the potential for enantiomers and diastereomers depending on the substitution patterns on the rings. numberanalytics.comnumberanalytics.com The assignment of absolute configuration for spiro compounds can be challenging but is crucial for understanding their biological activity. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.6]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARUQYVDPDQGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of Spiro 2.6 Nonan 4 One Systems
Reactions at the Ketone Functionality
The carbonyl group in spiro[2.6]nonan-4-one is a key site for chemical modifications, enabling access to a range of functionalized products.
Chemoselective Reduction of the Carbonyl Group
The selective reduction of the ketone in this compound systems, without affecting other functional groups, is a fundamental transformation. While specific studies on the chemoselective reduction of the parent this compound are not extensively detailed in the provided results, general principles of ketone reduction can be applied. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to the corresponding alcohols. The choice of reagent and reaction conditions can influence the stereochemical outcome of the reduction, yielding either cis or trans alcohols.
In more complex spirocyclic systems, the choice of reducing agent is crucial for achieving chemoselectivity. For instance, in the presence of other reducible functional groups like esters or nitriles, milder reducing agents would be employed to selectively target the ketone.
Oxidative Transformations to Carboxylic Acids and Related Species
The oxidation of the ketone in this compound can lead to the formation of dicarboxylic acids through cleavage of the seven-membered ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), under vigorous conditions, can cleave the C-C bond adjacent to the carbonyl group, ultimately yielding adipic acid and cyclopropane-1,1-dicarboxylic acid.
A well-known oxidative rearrangement is the Baeyer-Villiger oxidation, where a ketone is converted to an ester or lactone. In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or Caro's acid, would be expected to yield a lactone. researchgate.net This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. The oxidation of bicyclic monoterpene ketones with Caro's acid has been shown to produce seven-membered lactones. researchgate.net
Ring Rearrangements and Skeletal Reorganizations
The strained nature of the spirocyclic system in this compound and its derivatives makes them susceptible to various ring rearrangements and skeletal reorganizations, often triggered by acid, base, or thermal conditions.
Rearrangements of Spiro[2.6]nona-4,6,8-trienes
Spiro[2.6]nona-4,6,8-triene derivatives undergo a variety of rearrangements. For example, the reaction of dimethyl trans-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate with phenyllithium (B1222949) produces trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene. oup.com This product is highly sensitive to acidic conditions and rearranges to form 8-(2,2-diphenylvinyl)heptafulvene along with benzophenone. oup.com
Thermal rearrangements of related spiro[2.4]hepta-1,4,6-trienes have been observed to proceed via oup.comacs.org-sigmatropic shifts, leading to the formation of bicyclo[3.2.0]hepta-1,3,6-trienes. uc.edunih.gov These intermediates can then undergo dimerization. It is plausible that similar sigmatropic rearrangements could occur in spiro[2.6]nona-4,6,8-triene systems under thermal conditions.
Acid- and Base-Catalyzed Transformations of Spiro[2.6]nona-4,6,8-trienes
As mentioned previously, derivatives of spiro[2.6]nona-4,6,8-triene are sensitive to acids. The acid-catalyzed rearrangement of trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene leads to the formation of a heptafulvene derivative. oup.com This transformation highlights the propensity of the seven-membered ring to rearrange into tropylium-like intermediates under acidic conditions.
In contrast, the same spirotriene derivative is stable towards some basic reagents but reacts with sodium hydride to yield 11-hydroxydiphenylmethyl-8-oxa-9-diphenyltricyclo[5.4.0.0¹﹐¹⁰]undeca-2,4-diene and its double bond isomers through an intramolecular etherification. oup.com
Ring Expansion Reactions (e.g., Cyanogen (B1215507) Azide (B81097) Ring-Expansion)
Ring expansion reactions provide a valuable method for synthesizing larger ring systems from smaller ones. The reaction of this compound with diazomethane (B1218177) or diazocyclopropane can lead to ring expansion of the seven-membered ring to an eight-membered ring or insertion into the cyclopropane (B1198618) ring. For instance, the reaction with diazocyclopropane has been reported to yield spiro[3.5]nonan-1-one, arising from the corresponding oxaspiropentane intermediate. thieme-connect.de
A notable ring expansion reaction involves the use of cyanogen azide (N₃CN). thieme-connect.demolaid.com The addition of cyanogen azide to cyclopropylidenecyclohexane, a related spiro system, followed by hydrolysis, results in the formation of two isomeric spiroketones, indicating that the addition can occur in both possible orientations. thieme-connect.de This reaction proceeds through the initial formation of a cyanogen imine, which is then hydrolyzed to the ketone. This method offers a pathway to expand the cycloalkane ring adjacent to the spiro center.
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| dimethyl trans-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate | Phenyllithium | trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene | Nucleophilic addition |
| trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene | Acid | 8-(2,2-diphenylvinyl)heptafulvene, Benzophenone | Rearrangement |
| trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene | Sodium hydride | 11-hydroxydiphenylmethyl-8-oxa-9-diphenyltricyclo[5.4.0.0¹﹐¹⁰]undeca-2,4-diene and isomers | Intramolecular etherification |
| Cyclopropylidenecyclohexane | Cyanogen azide, then hydrolysis | Isomeric spiroketones | Ring expansion |
| This compound | Diazocyclopropane | Spiro[3.5]nonan-1-one | Ring expansion |
Electrophilic and Nucleophilic Substitution Reactions on the Spirocyclic Structure
Substitution reactions on the this compound skeleton primarily occur at positions activated by the carbonyl group. The α-carbons are particularly susceptible to reactions via enolate intermediates.
One of the most useful methods for preparing α,β-unsaturated ketones involves the dehydrogenation of carbonyl compounds, often proceeding through an α-substituted intermediate. sci-hub.se A key example is the α-selenenylation of ketones. Research has demonstrated the successful synthesis of 5-phenylselenothis compound from this compound. sci-hub.se This transformation is achieved by first generating the ketone enolate, which then acts as a nucleophile, attacking an electrophilic selenium reagent like phenylselenyl bromide (PhSeBr). The resulting α-phenylseleno ketone can then undergo oxidative elimination to yield an α,β-unsaturated spirocyclic ketone. sci-hub.se
The general process for this substitution is outlined in the table below:
| Reactant | Reagents | Intermediate Product | Yield |
| This compound | 1. Enolate formation (e.g., with LDA) 2. PhSeBr | 5-Phenylselenothis compound | 85% sci-hub.se |
Data derived from a study on the conversion of ketones to enones via selenoxide elimination. sci-hub.se
While direct electrophilic substitution on the carbocyclic rings is not commonly described, the carbonyl oxygen can act as a site for electrophilic attack, for instance, during acid-catalyzed enolization. Nucleophilic substitution can also occur, particularly in derivatives of the parent ketone. For example, in related spiro[3.5]nonane systems, an alcohol derivative can be acylated, and the resulting acetate (B1210297) moiety can serve as a leaving group in a subsequent nucleophilic substitution reaction. google.com
Addition Reactions to Unsaturated Spiro[2.6]nonane Derivatives
Derivatives of this compound containing unsaturation within the seven-membered ring are valuable precursors for cycloaddition reactions, providing a pathway to complex polycyclic systems.
A key unsaturated derivative, spiro[2.6]nona-4,6,8-triene, has been synthesized and its utility in Diels-Alder reactions explored. ufl.edu This triene acts as the diene component in [4+2] cycloaddition reactions with various dienophiles. The reaction allows for the construction of intricate bicyclic systems fused to the spirocyclic core. Such reactions are fundamental in organic synthesis for creating six-membered rings with controlled stereochemistry. rsc.org The versatility of the Diels-Alder reaction has been widely demonstrated in the synthesis of complex natural products. rsc.org
The table below summarizes the Diels-Alder reactions of spiro[2.6]nona-4,6,8-triene with different dienophiles.
| Diene | Dienophile | Resulting Adduct Structure |
| Spiro[2.6]nona-4,6,8-triene | Maleic anhydride (B1165640) | Tricyclic anhydride adduct |
| Spiro[2.6]nona-4,6,8-triene | N-Phenylmaleimide | Tricyclic imide adduct |
| Spiro[2.6]nona-4,6,8-triene | Dimethyl acetylenedicarboxylate | Bicyclic adduct with a diene bridge |
This table is based on the reported reactivity of spiro[2.6]nona-4,6,8-triene. ufl.edu
Tandem reactions provide an efficient method for synthesizing complex spirocyclic structures in a single pot. acs.orgnih.gov A notable example is the tandem ring closure-Michael addition-elimination sequence. This process has been effectively used in the stereoselective synthesis of 4-alkylidenecyclopent-2-en-1-ones from (Z)-1,4-diketones and functionalized nitroalkanes. organic-chemistry.org
The general mechanism involves an initial intramolecular aldol (B89426) condensation (ring closure) of a suitable precursor to form a cyclic intermediate, such as a cyclopentadienone. This highly reactive intermediate is not isolated but immediately undergoes a Michael addition with a nucleophile (e.g., a nitroalkane anion). A subsequent elimination step then yields the final, stable unsaturated product. organic-chemistry.org This methodology offers an efficient route to functionalized cyclopentenones, which are important building blocks in organic synthesis. organic-chemistry.org
Another sophisticated tandem process involves a Claisen rearrangement followed by an intramolecular oxa-Michael addition to produce novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-journals.org This sequence begins with adducts formed from the insertion of carbenes into the O-H bond of phenols, which then undergo thermal rearrangement and a base-catalyzed cyclization. beilstein-journals.org
The following table details the synthesis of various 4-alkylidenecyclopent-2-en-1-ones via a tandem sequence, showcasing the scope of the reaction with different nitroalkanes.
| (Z)-1,4-Diketone | Nitroalkane | Base | Product | Yield |
| (Z)-1,2-dibenzoylethene | Nitromethane | DBU | 4-(Nitromethylene)-3,5-diphenylcyclopent-2-en-1-one | 85% |
| (Z)-1,2-dibenzoylethene | Nitroethane | DBU | (E)-4-(1-Nitroethylidene)-3,5-diphenylcyclopent-2-en-1-one | 80% |
| (Z)-1,2-dibenzoylethene | 1-Nitropropane | DBU | (E)-4-(1-Nitropropylidene)-3,5-diphenylcyclopent-2-en-1-one | 78% |
Data derived from a study on the stereoselective synthesis of (E)-4-alkylidenecyclopent-2-en-1-ones. organic-chemistry.org
Advanced Spectroscopic Characterization and Structural Analysis of Spiro 2.6 Nonan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural analysis of Spiro[2.6]nonan-4-one, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The protons on the cyclopropane (B1198618) ring typically appear at higher field (lower ppm values) due to the ring's shielding effects. Specifically, multiplets can be observed around δ 0.64 ppm and δ 1.24 ppm, corresponding to the methylene (B1212753) protons of the three-membered ring. sci-hub.se The protons on the seven-membered cycloheptanone (B156872) ring exhibit more complex multiplets in the region of δ 1.4-2.2 ppm. sci-hub.se
Carbon-¹³ (¹³C) NMR spectroscopy provides complementary information, identifying each unique carbon atom in the structure. The carbonyl carbon (C=O) of the ketone functional group is readily identified by its characteristic downfield chemical shift, typically appearing around 214-216 ppm. The spiro carbon, being a quaternary carbon, also has a distinct chemical shift. The remaining methylene carbons of the cycloheptane (B1346806) and cyclopropane rings resonate at higher fields.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Cyclopropane CH₂ | 0.64 (m), 1.24 (m) sci-hub.se | (Specific data not available in provided search results) |
| Cycloheptanone CH₂ | 1.4-2.2 (m) sci-hub.se | (Specific data not available in provided search results) |
| C=O | - | ~216.4 |
| Spiro C | - | ~65.5 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the spiro compound.
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in both the cyclopropane and cycloheptanone rings, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). By aligning the ¹H and ¹³C spectra, each carbon signal can be assigned to its attached proton(s). This is crucial for confirming the assignments made from one-dimensional spectra. unimi.it
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the through-space proximity of protons, which is vital for determining the stereochemistry and three-dimensional structure of the molecule. For instance, NOESY can help to establish the relative orientation of the substituents on the cycloheptanone ring.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is valuable for assessing the purity of a this compound sample and for its initial identification. The gas chromatogram provides the retention time of the compound, while the mass spectrometer records its mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum can provide clues about the structure of the molecule.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its elemental formula (C₉H₁₄O), distinguishing it from other compounds with the same nominal mass. nih.gov The experimentally determined exact mass should closely match the calculated theoretical mass, providing strong evidence for the compound's identity. For this compound, the calculated monoisotopic mass is 138.104465 Da. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄O | nih.gov |
| Calculated Monoisotopic Mass | 138.104465 Da | nih.gov |
| Found Mass | (Specific experimental data not available in provided search results) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band in its IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears as a strong, sharp peak in the region of 1690-1715 cm⁻¹. The exact position of this peak can be influenced by the ring strain of the cycloheptanone. The spectrum would also show characteristic C-H stretching and bending vibrations for the aliphatic CH₂ groups of the rings.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Ketone (C=O) | Stretching | 1692 rsc.org |
| Alkane (C-H) | Stretching | 2850-3000 |
| Alkane (C-H) | Bending | 1350-1470 |
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for distinguishing between enantiomers and providing insight into their stereochemical features.
Circular Dichroism (CD) Spectroscopy of Optically Active Spiro[2.6]nonane Derivatives
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, reported as the CD signal (ΔA) or molar circular dichroism (Δε), provides a unique spectroscopic fingerprint for a given enantiomer. Its mirror-image enantiomer will produce an equal and opposite CD spectrum.
While specific experimental CD spectra for enantiomerically pure this compound are not extensively documented in peer-reviewed literature, the principles of its analysis can be understood through the study of related chiral ketones and spirocyclic systems. The CD spectrum of a chiral ketone like this compound is typically dominated by the electronic transitions of the carbonyl chromophore. The n → π* transition, which is electronically forbidden but magnetically allowed, usually appears at lower energy (longer wavelength, around 280-300 nm) and is particularly sensitive to the chiral environment, giving rise to a distinct Cotton effect.
The sign and intensity of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the molecule, a correlation often rationalized by empirical rules such as the Octant Rule for ketones. The Octant Rule divides the space around the carbonyl group into eight regions (octants). The contribution of a substituent to the Cotton effect depends on which octant it occupies. For a molecule like this compound, the spatial arrangement of the cyclopropane and cycloheptane rings relative to the carbonyl group would dictate the sign of the observed Cotton effect, allowing for the assignment of absolute configuration based on the CD spectrum.
In practice, the analysis often involves comparing experimentally measured CD spectra with those predicted by quantum-mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This computational approach has become a powerful tool for reliably assigning the absolute configuration of chiral molecules by simulating their CD spectra. researchgate.net For novel spiro[2.6]nonane derivatives, this concerted experimental and computational approach would be the method of choice for unambiguous enantiomeric characterization.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise atomic coordinates and, crucially, the absolute configuration of a chiral molecule. rsc.orgubbcluj.ro This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. For chiral, enantiomerically pure compounds crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous dispersion allows for the unambiguous determination of the absolute stereochemistry. iucr.orguni.lu
While a crystal structure for the parent this compound is not publicly available, the structural analysis of related, more complex spiro[2.6]nonane derivatives illustrates the power of the technique. For instance, the crystal structures of two isomeric derivatives, 6-(3-nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one (1) and 6-(4-nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one (2), have been determined. iucr.org
These analyses reveal detailed information about bond lengths, bond angles, and the conformation of the seven-membered ring, which adopts a chair-like conformation in these derivatives. iucr.org The presence of heavier atoms (like sulfur) enhances the anomalous scattering effect, facilitating a confident assignment of the absolute configuration. iucr.org The crystallographic data obtained for such derivatives serves as a critical benchmark for this class of spiro-compounds.
Table 1: Selected Crystallographic Data for a Spiro[2.6]nonane Derivative
| Parameter | 6-(3-nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one (1) |
| Chemical Formula | C₁₉H₁₈N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Asymmetric Unit | 2 |
| Ring Conformation (Thiazepan) | Chair |
| Reference | iucr.org |
This interactive table provides a summary of key crystallographic parameters for a representative spiro[2.6]nonane derivative.
The determination of the absolute configuration by X-ray crystallography involves the calculation of the Flack parameter, which should refine to a value close to zero for the correct enantiomer. nih.gov Modern crystallographic techniques have advanced to the point where the absolute configuration of light-atom organic molecules (containing only C, H, N, O) can often be determined reliably, provided that high-quality crystals are available. iucr.org Therefore, should enantiomerically pure this compound be crystallized, X-ray diffraction would be the ultimate tool for the unequivocal assignment of its absolute configuration.
Computational and Theoretical Investigations of Spiro 2.6 Nonan 4 One Systems
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules like Spiro[2.6]nonan-4-one. These computational techniques allow for the detailed examination of electronic structure, which governs stability, reactivity, and other chemical characteristics. arxiv.orgresearchgate.net
Analysis of Tautomeric Forms Stability in Related Spiro Compounds
Tautomerism, the interconversion of structural isomers through proton migration, is a crucial consideration in understanding the behavior of many organic molecules. acs.orgacs.org In spiro compounds, the unique structural constraints can influence the relative stabilities of different tautomeric forms. nih.gov
Computational studies on related spiro systems, such as spiro-pyrazolines, have demonstrated the existence of imine-enamine tautomerism. nih.gov These studies, often employing Density Functional Theory (DFT), can predict the relative energies of tautomers in different environments (gas phase or solution) and provide insights into the factors stabilizing one form over another. nih.govresearchgate.net For instance, in spiro-indoline pyrazolines, both X-ray crystallography and NMR studies, supported by computational analysis, have confirmed the presence of both imine and enamine tautomers. nih.gov The stability can be influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net
The relative stability of tautomers is a key determinant of a compound's chemical reactivity and biological activity. nih.gov Computational methods can elucidate the energetic landscape of tautomerization, identifying the transition states and activation barriers for interconversion. acs.org
Table 1: Computational Methods for Tautomer Stability Analysis
| Computational Method | Information Provided | Reference |
| Density Functional Theory (DFT) | Relative energies of tautomers, geometric parameters, vibrational frequencies. | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, prediction of UV-Vis spectra for different tautomers. | acs.org |
| Ab initio methods (e.g., CCSD(T)) | High-accuracy single-point energy calculations for benchmarking DFT results. | acs.org |
Aromaticity and Spiroaromaticity Concepts in Spirocyclic Metallaaromatics and Carbocycles
Aromaticity, a concept fundamental to organic chemistry, describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. ic.ac.uk The concept has been extended to spiroaromaticity, where two aromatic or antiaromatic rings are joined by a single spiro atom. ic.ac.uknucleos.com
In carbocyclic spiro compounds, achieving true spiroaromaticity where the spiro carbon atom participates in the conjugation is generally not possible due to its sp³ hybridization and limited valence orbitals. cambridgescholars.comresearchgate.net However, the term has also been used to describe systems where two independent aromatic rings are linked by a spiro center.
The concept becomes more applicable in spiro metallaaromatics, where a transition metal acts as the spiro atom. researchgate.net In these systems, the d-orbitals of the metal can participate in the π-conjugation, leading to novel electronic structures and stabilization. researchgate.netrsc.org Computational studies, including DFT calculations and various aromaticity indices (like NICS, AICD), are essential for characterizing the nature and degree of aromaticity in these complex systems. researchgate.net These studies can reveal unique bonding patterns, such as doubly aromatic systems where the spiro atom partakes in two different aromatic systems simultaneously. rsc.org
Evaluation of Ring Strain within Spiro[2.6]nonane Architectures
Spirocyclic compounds, by their very nature, possess inherent ring strain due to the geometric constraints imposed by the spiro center. mdpi.comswarthmore.edu The Spiro[2.6]nonane framework, consisting of a three-membered cyclopropane (B1198618) ring fused to a seven-membered cycloheptane (B1346806) ring, is expected to have significant strain energy.
Computational methods provide a direct way to quantify this strain. swarthmore.edu By calculating the heat of formation of the strained molecule and comparing it to a strain-free reference compound, the strain energy can be determined. mdpi.com Various computational approaches, from high-level electronic structure theories to more accessible DFT methods, can be employed for this purpose. swarthmore.edu
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. vu.nluomustansiriyah.edu.iq For this compound and its derivatives, theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. scholaris.ca For instance, in reactions involving ring expansions or rearrangements of spirocyclic systems, computational studies can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes. scholaris.ca
By modeling the structures and energies of all species involved in a reaction, researchers can gain insights into the factors that control selectivity and reactivity. This knowledge is crucial for the rational design of new synthetic methods and for understanding the chemical behavior of these complex molecules.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is intimately linked to its properties and function. This compound and its analogs can exist in various conformations due to the flexibility of the seven-membered ring.
Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies and populations. rsc.org Computational methods, such as systematic or stochastic conformational searches followed by energy minimization, are widely used for this purpose. rug.nl
Molecular dynamics (MD) simulations provide a powerful way to explore the conformational space of a molecule over time. rsc.orgrug.nl By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the dynamic behavior of the molecule, including conformational transitions and the time-averaged distribution of different conformers. rsc.org For spirocyclic systems, MD simulations can provide insights into the flexibility of the rings and the interplay between different conformational motions. rsc.org
Molecular Docking Studies (e.g., for ligand-receptor interactions of spiro-analogs)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.govresearchgate.net This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. ugm.ac.idmdpi.com
For analogs of this compound that may have biological activity, molecular docking can be used to predict their binding mode to a specific biological target. The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. researchgate.netugm.ac.id
Successful docking studies can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net This information can then be used to guide the design of new analogs with improved binding affinity and selectivity. researchgate.net For example, docking studies have been used to investigate the potential of spiro compounds as inhibitors of various enzymes, such as the West Nile Virus NS2B-NS3 protease. ugm.ac.id
Applications of Spiro 2.6 Nonan 4 One and Its Derivatives in Advanced Organic Synthesis
Utilization as Key Synthetic Intermediates for Complex Molecular Architectures
The rigid, yet three-dimensional, framework of spiro[2.6]nonan-4-one and its derivatives makes them ideal precursors for the synthesis of intricate polycyclic systems. The inherent ring strain and defined stereochemical properties of the spirocyclic core can be strategically exploited to direct the formation of new rings and stereocenters.
Precursors for Fused Polycyclic Systems (e.g., Cycloalkane-Fused 3-Methylfurans)
Derivatives of this compound have been successfully employed as precursors in the synthesis of complex fused polycyclic systems, such as cycloalkane-fused 3-methylfurans. A key strategy involves the transformation of the spiro ketone into a more reactive intermediate that can undergo subsequent cyclization reactions.
For instance, research has demonstrated the synthesis of cycloalkane-fused 3-methylfurans from spiro[2.6]nonan-4-ol, a direct reduction product of the parent ketone. This transformation is part of a broader methodology that utilizes methylenecyclopropane (B1220202) spiro-linked with cycloalkanones. The general approach involves the reaction of these spiro compounds with a suitable reagent to induce ring-opening of the cyclopropane (B1198618) and subsequent intramolecular cyclization, leading to the formation of the furan (B31954) ring fused to the cycloalkane.
A notable example is the conversion of (3R,4S)-2-Ethyl-1-methylenespiro[2.6]nonan-4-ol, a derivative of the spiro[2.6]nonane system, into a cycloalkane-fused 3-methylfuran. This synthesis highlights the utility of the spiro[2.6]nonane framework as a versatile building block for constructing complex heterocyclic structures.
Development of Spiro[2.6]nonane-based Chiral Auxiliaries and Ligands
Chiral spirocyclic compounds are highly valued in asymmetric synthesis due to their rigid conformations, which can create a well-defined chiral environment for stereoselective transformations. While the development of chiral ligands based on the spiro[4.4]nonane skeleton is more widely reported, the principles extend to other spirocyclic systems like spiro[2.6]nonane. The development of such chiral auxiliaries is a significant area of research, as the enantioselective synthesis of spirocycles has been a long-standing challenge for organic chemists. nih.gov
The general approach involves the synthesis of enantiomerically pure spirocyclic diols or amino alcohols from the corresponding spiro-ketones. These chiral building blocks can then be functionalized to create a variety of chiral auxiliaries and ligands for use in asymmetric catalysis. For example, in a related spiro[4.4]nonane system, a mono-pivalamide derivative of the corresponding spiro-amino alcohol has been successfully used as a chiral auxiliary in Diels-Alder reactions, achieving high enantioselectivity. ucalgary.ca This demonstrates the potential of spirocycloalkane-derived scaffolds in asymmetric synthesis. The unique three-dimensional properties and the presence of such motifs in several natural products make them attractive targets, although their difficulty in enantioselective synthesis has made them underrepresented in pharmaceutical libraries. nih.gov
Table 1: Examples of Chiral Spirocyclic Ligands and Their Applications
| Spirocyclic Scaffold | Ligand Type | Application | Reference |
| Spiro[4.4]nonane | Amino alcohol derivative | Asymmetric Diels-Alder reactions | ucalgary.ca |
This table illustrates the application of a related spirocyclic system, highlighting the potential for spiro[2.6]nonane-based analogues.
Strategies for Diversity-Oriented Synthesis of Spirocyclic Scaffolds
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. Spirocyclic scaffolds, including those derived from this compound, are excellent starting points for DOS due to their inherent three-dimensionality.
A key strategy in DOS is the development of synthetic routes that allow for the introduction of various functional groups and structural motifs onto a common core structure. For this compound, this could involve reactions that modify the ketone, the seven-membered ring, or the cyclopropane ring. The simultaneous reactions of condensation and cyclization are often employed to form spiro compounds. researchgate.net
Research in this area has focused on creating libraries of spirocyclic compounds with varying ring sizes and functional groups. For instance, spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives have been synthesized and investigated for their anti-proliferative activities, showcasing the potential of spirocyclic scaffolds in drug discovery. researchgate.net While this example does not directly use a spiro[2.6]nonane core, the synthetic principles for generating molecular diversity are applicable. The goal is to generate lead molecules with versatile features that can be incorporated into a wide variety of pharmaceuticals and biochemicals. researchgate.net
Conclusion and Future Research Directions in Spiro 2.6 Nonan 4 One Chemistry
Summary of Current Advances in Synthesis and Reactivity
Recent progress in the synthesis of spiro[2.6]nonan-4-one and its unsaturated analogs, spiro[2.6]nona-dienones, has been significantly advanced by the application of magnesium carbenoid chemistry. A notable method involves the reaction of cyclopropylmagnesium carbenoids, generated from 1-chlorocyclopropyl p-tolyl sulfoxides and a Grignard reagent, with lithium naphtholates. researcher.lifethieme-connect.comelsevierpure.com This approach facilitates a one-carbon ring expansion of the naphthol ring to afford spiro[2.6]nona-5,7-dien-4-ones in moderate to good yields. researcher.lifethieme-connect.comelsevierpure.com While this has proven effective for naphthol-derived precursors, similar reactions with simpler lithium phenolates resulted in lower yields of the corresponding spiro[2.6]nona-6,8-dien-5-ones. thieme-connect.com
The reactivity of spiro[2.6]nonatriene derivatives has also been explored, revealing their sensitivity to acidic conditions. For instance, dimethyl trans-spiro[2.6]nona-4,6,8-trien-1,2-dicarboxylate reacts with phenyllithium (B1222949) to produce trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene. oup.com This product readily rearranges in the presence of acid to form an 8-(2,2-diphenylvinyl)heptafulvene derivative, demonstrating a facile ring-opening of the strained cyclopropane (B1198618) moiety. oup.com This reactivity underscores the potential of the spiro[2.6]nonane framework as a precursor to other complex cyclic systems.
Furthermore, the broader field of spiroketone synthesis has seen significant green chemistry innovations. For example, Boehringer Ingelheim developed a highly efficient, three-step asymmetric synthesis for a spiroketone intermediate, which improved the yield nearly five-fold and drastically reduced solvent and water usage. dcatvci.org Such advancements in sustainable manufacturing provide a valuable precedent for developing more environmentally benign routes to this compound. dcatvci.orgacs.org
Emerging Synthetic Challenges and Opportunities for this compound
Despite recent advances, the synthesis of this compound and its derivatives remains a significant challenge, creating numerous opportunities for innovation. Key challenges include:
Stereocontrol: The development of asymmetric syntheses to access enantiopure this compound is a major hurdle. The spirocyclic center is a quaternary carbon, which is notoriously difficult to construct with high enantioselectivity. Future work could draw inspiration from organocatalytic methods, such as the tandem Nazarov cyclization/semipinacol rearrangement used for spiro[4.4]nonane-1,6-diones, to create chiral spirocyclic frameworks. researchgate.net
Efficiency and Scalability: Current synthetic routes often involve multiple steps and may not be amenable to large-scale production. thieme-connect.com There is a pressing need for more convergent and scalable syntheses. The application of flow chemistry, which offers improved process control and safety, could provide a breakthrough in the manufacturing of spiroketone intermediates. researchgate.net
Substrate Scope: Expanding the range of accessible substituted this compound derivatives is crucial for exploring their structure-activity relationships in various applications. Methods that allow for the introduction of diverse functional groups on both the cyclopropane and cycloheptanone (B156872) rings are highly desirable.
Opportunities for new synthetic strategies are abundant. The use of hypervalent iodine reagents, known for their ability to facilitate spirocyclization via dearomatization processes under mild conditions, presents a promising avenue. beilstein-journals.org Additionally, radical-mediated approaches, which can create novel bond disconnections and minimize the need for protecting groups, could offer new retrosynthetic pathways to the spiro[2.6]nonane skeleton. acs.org
Potential for Novel Transformations and Functional Group Interconversions
The this compound scaffold is ripe for exploration in terms of novel chemical transformations and functional group interconversions (FGIs). The inherent strain of the cyclopropane ring and the reactivity of the ketone functionality provide two key handles for chemical manipulation.
Ring-Opening and Rearrangement Reactions: As demonstrated with triene derivatives, the cyclopropane ring can be selectively opened under acidic conditions to generate larger, functionalized ring systems like heptafulvenes. oup.com A systematic study of these rearrangements with different substitution patterns could lead to a powerful tool for synthesizing complex seven-membered rings, which are prevalent in natural products.
Ketone Modifications: The carbonyl group of this compound is a versatile site for a wide array of FGIs. Standard transformations could include:
Reduction: Conversion of the ketone to a secondary alcohol would introduce a new stereocenter and a site for further functionalization, such as etherification or esterification.
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions could be used to introduce exocyclic double bonds, providing access to a new class of spirocyclic alkenes.
Amination: Reductive amination or the formation of enamines could be employed to incorporate nitrogen atoms, leading to aza-spirocycles which are of significant interest in medicinal chemistry.
Curtius and Wolff Rearrangements: More advanced transformations could be envisioned. For example, conversion of a carboxylic acid derivative of the spirocycle via a Curtius rearrangement could yield amines, while a Wolff rearrangement of a diazoketone derivative could lead to ring-contracted products. chemrxiv.orgvanderbilt.edu
The strategic application of modern synthetic methods, including biocatalysis and photoredox catalysis, could unlock unprecedented transformations of the this compound core. researchgate.netacs.org Exploring these novel reactions will not only expand the chemical space accessible from this unique spirocycle but also pave the way for its application in the synthesis of complex molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
